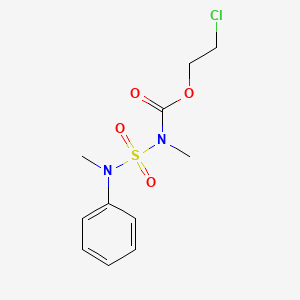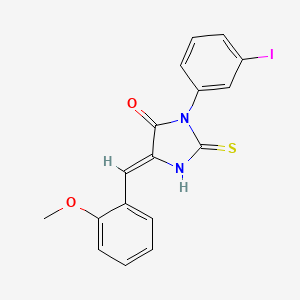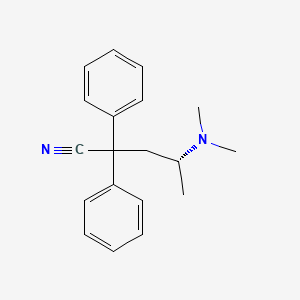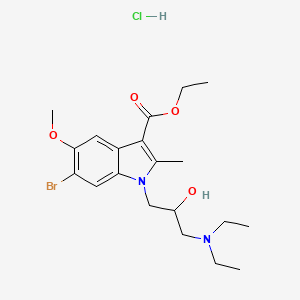
1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride: is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride typically involves multiple steps. The starting material is often 6-bromo-1H-indole-3-carboxylic acid, which undergoes a series of reactions to introduce the diethylamino, hydroxypropyl, methoxy, and methyl groups. Common reagents used in these reactions include diethylamine, propylene oxide, methanol, and methyl iodide. The final step involves esterification with ethanol and conversion to the monohydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This compound’s unique structure may provide insights into its interactions with biological targets.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives have been investigated for their anticancer, anti-inflammatory, and antiviral activities. The presence of the diethylamino and hydroxypropyl groups may enhance its pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its diverse reactivity makes it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride is likely related to its ability to interact with specific molecular targets. The diethylamino group may facilitate binding to receptors or enzymes, while the hydroxypropyl and methoxy groups can influence its solubility and bioavailability. The bromine atom may play a role in halogen bonding interactions, which can enhance binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1H-indole-3-carboxylic acid: A simpler indole derivative with similar structural features but lacking the additional functional groups.
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group instead of the carboxylic acid ester.
5-Methoxy-1H-indole-3-carboxylic acid: Similar to the target compound but without the bromine and diethylamino groups.
Uniqueness: The presence of the diethylamino and hydroxypropyl groups can enhance its biological activity and solubility, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
120342-37-2 |
|---|---|
Molekularformel |
C20H30BrClN2O4 |
Molekulargewicht |
477.8 g/mol |
IUPAC-Name |
ethyl 6-bromo-1-[3-(diethylamino)-2-hydroxypropyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H29BrN2O4.ClH/c1-6-22(7-2)11-14(24)12-23-13(4)19(20(25)27-8-3)15-9-18(26-5)16(21)10-17(15)23;/h9-10,14,24H,6-8,11-12H2,1-5H3;1H |
InChI-Schlüssel |
DLERNVHFQLFCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)

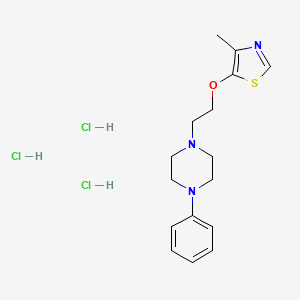

![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
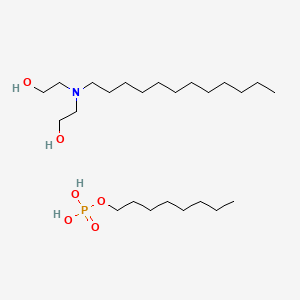
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
